molecular formula C10H12O B092391 4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro- CAS No. 16573-72-1

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Cat. No.: B092391
CAS No.: 16573-72-1
M. Wt: 148.2 g/mol
InChI Key: WYRIWLHHEZDTHB-UHFFFAOYSA-N
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Description

Safety and Hazards

Safety data sheets for “4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-” are available and can provide detailed information on safety precautions and potential hazards .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with unique biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline stands out due to its potent sirtuin inhibition and antimalarial activity. While similar compounds may share some biological activities, the unique combination of properties in 7-Chloro-4-(piperazin-1-yl)quinoline makes it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIWLHHEZDTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC23C1(O2)CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 2
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 3
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 4
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 5
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 6
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

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